

Vevorisertib Trihydrochloride in Combination with Chemotherapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vevorisertib trihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Vevorisertib trihydrochloride**, a potent and selective pan-AKT inhibitor, in combination with chemotherapy, against other therapeutic alternatives. This analysis is supported by experimental data from preclinical and clinical studies to inform research and drug development in oncology.

Mechanism of Action: Targeting the PI3K/AKT Pathway

Vevorisertib trihydrochloride is an orally active inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), key nodes in the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, and resistance to chemotherapy. By inhibiting AKT, Vevorisertib aims to restore sensitivity to chemotherapeutic agents and inhibit tumor growth.

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Caption: Vevorisertib inhibits AKT, blocking downstream signaling and promoting apoptosis.

Preclinical Evaluation of Vevorisertib in Combination Therapy Vevorisertib with Sorafenib in a Hepatocellular Carcinoma (HCC) Model

A preclinical study investigated the efficacy of Vevorisertib as a single agent and in combination with sorafenib in a diethylnitrosamine (DEN)-induced cirrhotic rat model of HCC.

Experimental Protocol:

- Animal Model: Six-week-old Fischer 344 male rats received weekly intraperitoneal injections of 50 mg/kg DEN for 14 weeks to induce cirrhosis and HCC.[1]
- Treatment Groups: Rats were randomized into four groups (n=7/group): control (vehicle), sorafenib (10 mg/kg/day, oral gavage), Vevorisertib, and Vevorisertib + sorafenib. The Vevorisertib dose and schedule were not explicitly stated in the provided text. Treatment was administered for six weeks.[1]



 Efficacy Assessment: Tumor progression was monitored by MRI. Tumor size, number, and cell proliferation were also assessed.[1]

Key Findings:

Treatment Group	Tumor Progression (%)	Reduction in Tumor Number vs. Control
Control	158.8%	-
Sorafenib	Not specified	Modest effect
Vevorisertib	Not specified	63%
Vevorisertib + Sorafenib	49.4%	81%

The combination of Vevorisertib and sorafenib resulted in a significant reduction in tumor progression compared to the control group (p < 0.0001) and was more effective than either monotherapy.[1] The combination also led to a significant decrease in tumor size and number. [1]

Clinical Trials: Vevorisertib and Other AKT Inhibitors in Combination with Chemotherapy

The clinical development of AKT inhibitors has primarily focused on their use in combination with standard-of-care chemotherapy to overcome resistance and improve patient outcomes.

Vevorisertib in Combination with Paclitaxel

A Phase 1b clinical trial (NCT02761694) evaluated the safety and efficacy of Vevorisertib in combination with paclitaxel in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[2]

Experimental Protocol:

 Patient Population: Patients with histologically confirmed, advanced or recurrent solid tumors with PIK3CA/AKT/PTEN mutations.[2]



- Treatment Regimen: Patients received Vevorisertib at doses ranging from 5-100 mg alone or in combination with paclitaxel (80 mg/m²).[2]
- Primary Endpoint: Safety and tolerability.[2]
- Secondary Endpoints: Pharmacokinetics and objective response rate (ORR).[2]

Comparative Analysis of AKT Inhibitors in Combination with Paclitaxel

The following tables summarize the efficacy and safety data from key clinical trials of Vevorisertib, Ipatasertib, and Capivasertib in combination with paclitaxel.

Table 1: Efficacy of AKT Inhibitors in Combination with Paclitaxel



Clinical Trial	Drug Combinatio n	Indication	N	Median PFS (months)	ORR (%)
NCT0276169 4[2]	Vevorisertib + Paclitaxel	Advanced Solid Tumors (PIK3CA/AKT /PTEN mutated)	10	Not Reported	20%
IPATunity130 (Cohort A)[3]	lpatasertib + Paclitaxel	mTNBC (PIK3CA/AKT 1/PTEN- altered)	168	7.4	39%
IPATunity130 (Cohort B)[4]	lpatasertib + Paclitaxel	HR+/HER2- aBC (PIK3CA/AKT 1/PTEN- altered)	146	9.3	47%
PAKT (Phase II)[5]	Capivasertib + Paclitaxel	mTNBC	140	5.9	Not Reported
CAPItello-290 (Phase III)	Capivasertib + Paclitaxel	mTNBC	Not specified	Not met primary endpoint	Not specified

mTNBC: metastatic Triple-Negative Breast Cancer; HR+/HER2- aBC: Hormone Receptor-positive/HER2-negative advanced Breast Cancer; PFS: Progression-Free Survival; ORR: Objective Response Rate.

Table 2: Safety Profile of AKT Inhibitors in Combination with Paclitaxel (Grade ≥3 Adverse Events)



Adverse Event	Vevorisertib + Paclitaxel (NCT02761694) [2]	Ipatasertib + Paclitaxel (IPATunity130 Cohort A)[3]	lpatasertib + Paclitaxel (IPATunity130 Cohort B)[4]	Capivasertib + Paclitaxel (PAKT)[5]
Diarrhea	Not Reported	9%	12%	13%
Neutropenia/Neu trophil count decreased	Not Reported	Not Reported	8% / 9%	3%
Peripheral Neuropathy	Not Reported	Not Reported	7%	Not Reported
Rash	Not Reported	Not Reported	Not Reported	4%
Fatigue	Not Reported	Not Reported	Not Reported	4%
Hypertension	Not Reported	Not Reported	1%	Not Reported
Infection	Not Reported	Not Reported	Not Reported	4%

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Caption: A typical workflow for a randomized, placebo-controlled clinical trial.

Summary and Future Directions

Vevorisertib, in combination with chemotherapy, has demonstrated modest anti-tumor activity in a Phase 1b clinical trial involving patients with PIK3CA/AKT/PTEN-mutated solid tumors.[2] Preclinical data also support its potential in combination with other targeted agents like sorafenib.

A comparative look at other AKT inhibitors, such as Ipatasertib and Capivasertib, reveals a challenging landscape. While early phase trials showed promise, larger Phase III studies have yielded mixed results. For instance, the IPATunity130 trial of Ipatasertib with paclitaxel did not meet its primary endpoint in metastatic triple-negative breast cancer.[3] Similarly, the CAPItello-290 trial of Capivasertib with paclitaxel also failed to meet its primary endpoint of improving overall survival in the same patient population.

These findings underscore the complexity of targeting the PI3K/AKT pathway and highlight the need for predictive biomarkers to identify patient populations most likely to benefit from AKT inhibition. Future research should focus on:

- Biomarker Discovery: Identifying robust predictive biomarkers beyond PIK3CA/AKT/PTEN alterations to refine patient selection.
- Novel Combinations: Exploring Vevorisertib in combination with other targeted therapies and immunotherapies.
- Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to AKT inhibitors to develop strategies to overcome them.

The continued investigation of Vevorisertib and other AKT inhibitors in well-designed clinical trials, guided by a deeper understanding of tumor biology, will be crucial in defining their role in the treatment of cancer.



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- To cite this document: BenchChem. [Vevorisertib Trihydrochloride in Combination with Chemotherapy: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828103#vevorisertib-trihydrochloride-combination-with-chemotherapy]

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